3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Description

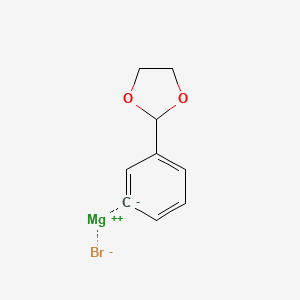

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a 1,3-dioxolane moiety at the meta position. The dioxolane group, a cyclic acetal, introduces both steric and electronic effects, modulating the reactivity of the magnesium-bound aromatic system. This reagent is typically synthesized via the reaction of 3-(1,3-dioxolan-2-yl)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions . Its primary applications include nucleophilic additions to carbonyl compounds (e.g., aldehydes, ketones, esters) and participation in cross-coupling reactions to construct complex aromatic frameworks. The dioxolane group enhances stability by reducing undesired side reactions, such as proto-decomposition, compared to simpler aryl Grignard reagents .

Properties

IUPAC Name |

magnesium;2-phenyl-1,3-dioxolane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNKNXUZKITQST-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is extensively used in organic synthesis for the construction of complex molecules. Its applications include:

Chemistry: Synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: Study of biological processes through the synthesis of bioactive compounds.

Medicine: Development of new drugs and therapeutic agents.

Industry: Production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the formation of carbon-carbon bonds. The Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms to form new bonds. The molecular targets and pathways involved depend on the specific electrophile used in the reaction.

Comparison with Similar Compounds

(1,3-Dioxolan-2-ylmethyl)magnesium Bromide

Structural Difference : The dioxolane group is attached to a methylene (-CH₂-) unit instead of a phenyl ring.

Reactivity : This reagent exhibits lower nucleophilicity toward aromatic systems due to the absence of conjugation between the dioxolane and the magnesium center. However, it is highly effective in alkylative cyclizations, as demonstrated in the synthesis of indole derivatives (e.g., 2-alkyl-indole-3-acetic acids) .

Key Data :

| Reaction Type | Yield (%) | Byproducts | Reference |

|---|---|---|---|

| Alkylative cyclization | 60–75 | Minimal proto-products |

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium Bromide

Structural Difference : Contains a six-membered 1,3-dioxane ring and a fluorine substituent at the para position.

Reactivity : The electron-withdrawing fluorine atom reduces nucleophilicity at the aromatic ring but enhances regioselectivity in SN2′ reactions. For example, it facilitates chemoselective allylic substitutions in furan-2,5-dione systems . The dioxane ring provides steric hindrance, slowing reaction rates compared to the dioxolane analog.

Key Data :

| Reaction Type | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| SN2′ coupling | 70–85 | >90% regioselectivity |

Bromo(3-fluoro-2-methylphenyl)magnesium

Structural Difference : Features a fluorine and methyl group on the phenyl ring.

Reactivity : The methyl group increases steric hindrance, while fluorine withdraws electron density, making this reagent less reactive toward bulky electrophiles. It is primarily used in synthesizing fluorinated aromatics, such as 3-fluoro-2-methylbiphenyls, with yields of 65–80% .

Phenylmagnesium Bromide (Baseline Comparison)

Structural Difference: No substituents on the phenyl ring. Reactivity: Highly nucleophilic but prone to side reactions (e.g., dimerization, proto-decomposition). In reactions with nitroso chloride, it forms diphenylamine (31% yield) rather than nitrosobenzene due to intermediate trapping . Key Data:

| Reaction Type | Yield (%) | Major Product | Reference |

|---|---|---|---|

| Nitroso chloride reaction | 0–31 | Diphenylamine |

Mechanistic and Functional Group Influences

- Dioxolane vs. Dioxane : The five-membered dioxolane ring in 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide confers greater ring strain and electron-donating effects compared to the six-membered dioxane analog. This enhances its stability and directs nucleophilic attack to less hindered positions .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) reduce nucleophilicity but improve selectivity, while electron-donating groups (e.g., methyl) increase reactivity at the expense of steric interference .

- Reaction Stoichiometry: Molar ratios critically influence product distribution. For example, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide in a 1:6 ratio to yield triphenylgermylpropanol, whereas a 1:3 ratio produces phenyl ketones .

Biological Activity

3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structure that includes a dioxolane ring, which enhances its reactivity compared to simpler Grignard reagents. This article will delve into the biological activity of this compound, its applications in various fields, and relevant research findings.

Chemical Structure:

- The compound contains a phenyl group attached to a dioxolane ring and is bound to magnesium through a bromide ion. This structure allows it to act as a nucleophile in organic reactions.

Mechanism of Action:

- The primary mechanism involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Applications in Organic Synthesis

This compound is utilized extensively in various applications:

- Synthesis of Pharmaceuticals: It is employed in creating drug intermediates and active pharmaceutical ingredients due to its ability to form complex organic structures.

- Material Science: The compound contributes to the preparation of polymers and advanced materials.

- Biological Research: It facilitates the synthesis of biologically active compounds, enhancing its utility in biochemical research and diagnostics.

Biological Activity and Case Studies

While this compound itself does not exhibit direct biological activity, it has been pivotal in synthesizing compounds with significant biological implications. Below are some notable case studies:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | Basic structure; lacks dioxolane ring | Less reactive than dioxolane derivatives |

| 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl magnesium bromide | Contains methyl group on dioxolane ring | Different steric factors affecting reactivity |

| 3-(1,3-Dioxolan-2-yl)phenyl lithium | Organometallic compound with lithium | Alters reactivity profile compared to magnesium derivatives |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis involves reacting 3-(1,3-dioxolan-2-yl)phenyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). Initiation is observed via bubbling, and temperature control (20–25°C) is critical to avoid side reactions. Reaction progress can be monitored by quenching aliquots with deuterated water and analyzing via H NMR for residual starting material or by observing color changes (grayish suspension indicating active Grignard formation). Anhydrous conditions are essential to prevent hydrolysis .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : The compound is highly moisture- and oxygen-sensitive. Storage requires an inert atmosphere (argon) at 2–8°C in flame-resistant containers. Use dry, aprotic solvents (e.g., THF) and syringes flushed with inert gas for transfers. Decomposition is indicated by discoloration (yellow/brown) or precipitation. Safety protocols include avoiding protic solvents and using flame-dried glassware .

Q. What are typical electrophilic partners for this compound in carbon-carbon bond-forming reactions?

- Methodological Answer : Common substrates include ketones, aldehydes, and esters. For sterically hindered carbonyl compounds (e.g., adamantyl ketones), slow addition of the Grignard reagent at -78°C in THF improves yields. Quenching with saturated NHCl and extracting with ethyl acetate followed by silica gel chromatography isolates products. Competitive side reactions (e.g., enolization) are minimized by maintaining low temperatures .

Advanced Research Questions

Q. How can competing side reactions (e.g., dimerization or protonolysis) be suppressed during nucleophilic additions of this compound?

- Methodological Answer : Side reactions are mitigated by:

- Stoichiometry control : Use a 1.2–1.5 molar excess of the Grignard reagent relative to the electrophile.

- Solvent choice : THF enhances solubility and reactivity compared to diethyl ether.

- Temperature gradients : Add the Grignard reagent at -78°C, then warm gradually to room temperature.

Kinetic studies (e.g., variable-time quenching) help identify optimal conditions. For example, demonstrated that maintaining a 2:1 NOCl-to-Grignard ratio minimized byproducts like diphenylamine .

Q. What mechanistic insights explain the reactivity of this compound with strained electrophiles (e.g., epoxides or nitrosyl chloride)?

- Methodological Answer : The dioxolane ring’s electron-donating effect increases nucleophilicity at the magnesium-bound carbon, favoring nucleophilic attack on strained electrophiles. For epoxides, regioselectivity follows Kornblum’s rule, with the Grignard attacking the less substituted oxirane carbon. With nitrosyl chloride, intermediate nitrosobenzene forms but rapidly reacts further to yield diarylamines (e.g., diphenylamine) via radical coupling, as shown in ’s stoichiometric analysis .

Q. How do steric and electronic effects of the 1,3-dioxolane substituent influence reactivity compared to phenylmagnesium bromide?

- Methodological Answer : The dioxolane group:

- Electronic effects : Enhances nucleophilicity via resonance donation, accelerating reactions with electron-deficient carbonyls.

- Steric effects : Introduces mild hindrance, reducing yields with bulky substrates (e.g., tert-butyl ketones). Comparative studies using Hammett constants (σ) or kinetic isotope effects (KIE) quantify these impacts. For example, showed electron-withdrawing substituents on phosphorus esters increase Grignard reactivity, suggesting analogous electronic tuning applies here .

Q. What analytical techniques are most effective for characterizing in situ Grignard reagent stability and purity?

- Methodological Answer :

- H NMR : Quench an aliquot with DO; absence of aryl bromide signals confirms full conversion.

- GC-MS : Analyze volatile byproducts (e.g., biphenyl from Wurtz coupling).

- Titration : Use iodometric titration to quantify active Mg species. employed H NMR to characterize oxathiolene oxide products, validating reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.